

Upacicalcet Phase 3 Clinical Trials: A Comparative Analysis for Secondary Hyperparathyroidism Treatment

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A comprehensive review of the pivotal Phase 3 clinical trial data for Upacicalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. This guide provides a detailed comparison of its efficacy and safety profile, primarily against placebo, based on the Japanese Phase 3 study. Information on its mechanism of action and ongoing clinical trials is also presented to offer a complete picture for researchers, scientists, and drug development professionals.

Upacicalcet has emerged as a promising therapeutic option for managing SHPT, a common and serious complication of chronic kidney disease. This guide synthesizes the key findings from its Phase 3 clinical development program to facilitate an objective evaluation of its performance.

Efficacy Data: Upacicalcet vs. Placebo

The primary evidence for Upacicalcet's efficacy comes from a Phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted in Japan (NCT03801980). The trial evaluated the efficacy and safety of Upacicalcet administered intravenously three times a week for 24 weeks in hemodialysis patients with SHPT.[1][2][3]

Table 1: Key Efficacy Outcomes of Upacicalcet Phase 3 Trial (24 Weeks)



Efficacy Endpoint	Upacicalcet (n=103)	Placebo (n=50)	p-value
Primary Endpoint			
Patients Achieving Mean iPTH 60-240 pg/mL (Weeks 22-24)	67.0% (69/103)	8.0% (4/50)	<0.001
Secondary Endpoints			
Patients Achieving ≥30% Reduction in Mean iPTH from Baseline	80.6%	8.0%	<0.001
Patients Achieving ≥50% Reduction in Mean iPTH from Baseline	52.0%	4.0%	<0.001
Bone Turnover Markers (Change from Baseline at Week 24)			
Bone-specific alkaline phosphatase (BAP)	Significant Decrease	-	<0.001
Total procollagen type I N-terminal propeptide (P1NP)	Significant Decrease	-	<0.001
Tartrate-resistant acid phosphatase 5b (TRACP-5b)	Significant Decrease	-	<0.001

Data sourced from the Japanese Phase 3 clinical trial of Upacicalcet.[1][2]

The study demonstrated that Upacicalcet was significantly more effective than placebo in reducing intact parathyroid hormone (iPTH) levels to the target range recommended by the



Japanese Society for Dialysis Therapy. Furthermore, Upacicalcet led to a significant reduction in bone turnover markers, suggesting a positive impact on bone metabolism.

Safety and Tolerability Profile

The safety of Upacicalcet was also rigorously assessed in the Phase 3 trial.

Table 2: Overview of Adverse Events (AEs) in Upacicalcet Phase 3 Trial

Adverse Event Category	Upacicalcet (n=103)	Placebo (n=50)
Overall Adverse Events	85.4% (88/103)	72.0% (36/50)
Serious Adverse Events	10.7% (11/103)	16.0% (8/50)
AEs Leading to Withdrawal	0%	8.0%
Upper Gastrointestinal AEs (e.g., nausea, vomiting)	1.9%	6.0%
Hypocalcemia (Corrected Calcium <7.5 mg/dL)	1.9% (2 events)	0%

Data sourced from the Japanese Phase 3 clinical trial of Upacicalcet.

Upacicalcet was generally well-tolerated. Notably, the incidence of upper gastrointestinal adverse events, a common side effect of oral calcimimetics, was low and comparable to placebo. The occurrence of clinically significant hypocalcemia was also infrequent.

Experimental Protocols

Japanese Phase 3 Clinical Trial (NCT03801980) Methodology

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted at 41 sites in Japan.
- Patient Population: Adult Japanese patients with SHPT undergoing in-center hemodialysis three times a week. Key inclusion criteria included serum iPTH levels >240 pg/mL and corrected serum calcium levels ≥8.4 mg/dL. Patients who had recently used other



calcimimetics like etelcalcetide or cinacalcet were required to undergo a washout period before screening.

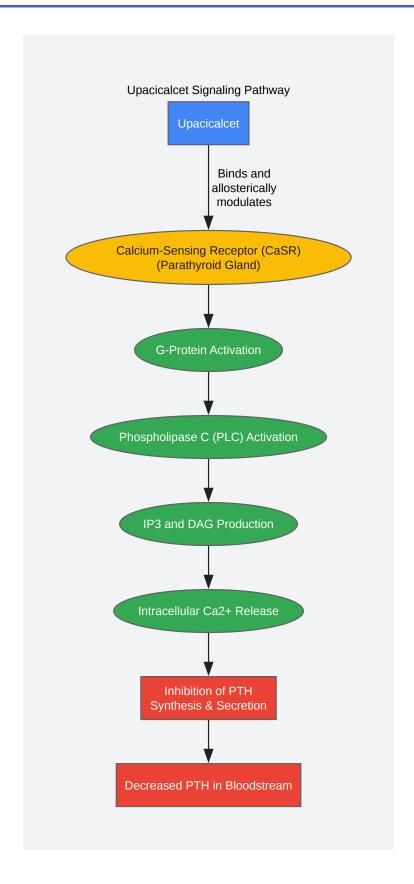
- Treatment and Dosage: Patients were randomized in a 2:1 ratio to receive either intravenous Upacicalcet or placebo three times a week at the end of each hemodialysis session for 24 weeks. The initial dose of Upacicalcet was 25 or 50 μg, and the dose was titrated every 3 weeks up to a maximum of 300 μg to achieve the target iPTH range of 60-240 pg/mL.
- Primary Endpoint: The proportion of patients achieving a mean iPTH level between 60 and 240 pg/mL during weeks 22 to 24.
- Secondary Endpoints: Included the percentage of patients with a ≥30% and ≥50% reduction in mean iPTH from baseline, and changes in bone turnover markers.
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum calcium and phosphorus), and vital signs throughout the study.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Upacicalcet Signaling Pathway

Upacicalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland. By binding to the CaSR, Upacicalcet increases the receptor's sensitivity to extracellular calcium. This enhanced activation of the CaSR mimics a state of high calcium, leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion. The reduction in circulating PTH levels helps to normalize mineral metabolism in patients with secondary hyperparathyroidism.





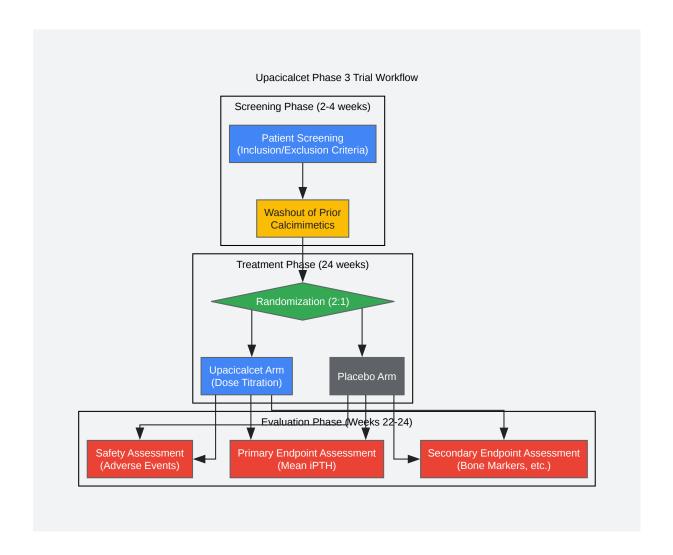
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Caption: Mechanism of action of Upacicalcet on the CaSR signaling pathway.



Upacicalcet Phase 3 Clinical Trial Workflow

The diagram below outlines the typical workflow of a Phase 3 clinical trial for Upacicalcet, from initial screening to the final evaluation period.



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Caption: Experimental workflow of the Upacicalcet Phase 3 clinical trial.



Ongoing and Future Research

Pathalys Pharma is conducting two identical Phase 3 clinical trials, known as the PATH-1 and PATH-2 studies, to support the global registration of Upacicalcet. These trials will enroll approximately 375 patients each and will assess the efficacy of Upacicalcet in reducing iPTH levels by 30% or more compared to placebo in hemodialysis patients with SHPT. The study design includes a 27-week double-blind, placebo-controlled phase followed by an open-label extension. The successful completion of these trials could further solidify the position of Upacicalcet as a key treatment option for SHPT.

Comparison with Other Calcimimetics

While direct head-to-head Phase 3 trial data for Upacicalcet against other calcimimetics like cinacalcet and etelcalcetide is not yet available, some insights can be drawn. A retrospective study in Japan that investigated switching patients from etelcalcetide to upacicalcet suggested that upacicalcet may be a useful option for managing serum phosphorus levels. However, randomized controlled trials are needed to confirm these findings.

Pharmacological studies suggest that Upacicalcet may have a lower risk of causing hypocalcemia and gastrointestinal side effects compared to other calcimimetics. A head-to-head comparison of evocalcet and cinacalcet, two other oral calcimimetics, demonstrated that evocalcet was non-inferior in efficacy to cinacalcet with a lower incidence of gastrointestinal-related adverse events. This highlights the ongoing effort to develop calcimimetics with improved safety and tolerability profiles.

In conclusion, the Phase 3 clinical trial data from the Japanese study provides strong evidence for the efficacy and safety of Upacicalcet in the treatment of secondary hyperparathyroidism in patients on hemodialysis. Its intravenous administration and favorable side effect profile may offer advantages over existing therapies. The results of the ongoing PATH-1 and PATH-2 studies are eagerly awaited to further confirm these findings in a broader patient population and to provide more comprehensive data for global regulatory submissions.

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